molecular formula C8H10F2O2 B1432480 4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione CAS No. 1499567-48-4

4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione

Cat. No.: B1432480
CAS No.: 1499567-48-4
M. Wt: 176.16 g/mol
InChI Key: YXIDGJQMZBDJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione is a chemical compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol It is characterized by the presence of two fluorine atoms and a cyclopropyl group attached to a butane-1,3-dione backbone

Preparation Methods

The synthesis of 4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a cyclopropyl ketone with a fluorinating agent to introduce the difluoro groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with biological molecules, potentially inhibiting or modifying enzyme activity. The cyclopropyl group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione include:

The uniqueness of this compound lies in its specific combination of fluorine atoms and the cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c1-8(2-3-8)6(12)4-5(11)7(9)10/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIDGJQMZBDJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
Reactant of Route 3
Reactant of Route 3
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
Reactant of Route 4
Reactant of Route 4
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
Reactant of Route 5
Reactant of Route 5
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
Reactant of Route 6
Reactant of Route 6
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.